molecular formula C14H28N2O2 B2370775 tert-butyl N-(1-amino-1-cyclohexylpropan-2-yl)carbamate CAS No. 2023743-46-4

tert-butyl N-(1-amino-1-cyclohexylpropan-2-yl)carbamate

Cat. No.: B2370775
CAS No.: 2023743-46-4
M. Wt: 256.39
InChI Key: DSXLHXNYUSLMLW-UHFFFAOYSA-N
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Description

tert-butyl N-(1-amino-1-cyclohexylpropan-2-yl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group attached to an amine-bearing cyclohexylpropan-2-yl backbone. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, ensuring selectivity and stability . The cyclohexyl moiety introduces steric bulk and conformational rigidity, which may influence solubility, reactivity, and biological interactions.

Properties

IUPAC Name

tert-butyl N-(1-amino-1-cyclohexylpropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O2/c1-10(16-13(17)18-14(2,3)4)12(15)11-8-6-5-7-9-11/h10-12H,5-9,15H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXLHXNYUSLMLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1CCCCC1)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-amino-1-cyclohexylpropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-amino-1-cyclohexylpropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(1-amino-1-cyclohexylpropan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl N-(1-amino-1-cyclohexylpropan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. It can also interact with receptors and other proteins, modulating their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Solubility and Stability

  • Hydroxyl-containing analogs (e.g., CAS 1290191-64-8) exhibit higher polarity but may suffer from reduced stability under acidic conditions due to Boc group lability .
  • Azabicyclo derivatives (e.g., CAS 880545-32-4) demonstrate enhanced thermal stability owing to rigid bicyclic frameworks .

Analytical Characterization

  • NMR and HRMS : Standard techniques for confirming molecular weight and structural integrity (e.g., ESI-HRMS data for CAS 910789-29-6 showed a 0.0011 Da deviation from theoretical values) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL, SHELXS) are widely employed for resolving crystal structures of carbamate derivatives, ensuring precise stereochemical assignments .

Biological Activity

Tert-butyl N-(1-amino-1-cyclohexylpropan-2-yl)carbamate is a carbamate derivative with significant potential in biological and medicinal chemistry. With the molecular formula C14H28N2O2C_{14}H_{28}N_{2}O_{2} and a molecular weight of 256.39 g/mol, this compound has garnered attention for its versatile applications in organic synthesis and pharmacological research.

The compound can be synthesized through the reaction of tert-butyl carbamate with 1-amino-1-cyclohexylpropan-2-ol, typically in the presence of a base like sodium hydride or potassium carbonate in organic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) .

Biological Activity Overview

Biological Mechanisms : this compound is primarily studied for its role in enzyme mechanisms and protein-ligand interactions. As a model compound, it helps researchers understand the behavior of carbamates in biological systems, particularly their interactions with enzymes and potential therapeutic targets .

Pharmacological Potential : Preliminary studies indicate that this compound may exhibit pharmacological properties that warrant further investigation. Its structure suggests potential activity against various biological targets, including enzymes involved in metabolic pathways and disease processes .

Research Findings

Recent research has focused on the compound's biological activities, including:

Case Studies

A case study involving similar carbamate compounds highlighted their effectiveness as enzyme inhibitors in metabolic pathways related to cancer. The study found that modifications to the carbamate structure could enhance binding affinity and selectivity towards target enzymes, suggesting a pathway for optimizing this compound for therapeutic use .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructureBiological Activity
Tert-butyl carbamateC5H11NO2Used as a protecting group; limited biological activity
N-(6-aminohexyl)carbamic acid tert-butyl esterC12H24N2O2Exhibits moderate antibacterial properties
Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamateC14H24N2O2Potential enzyme inhibitor with unique binding properties

Q & A

Basic: What are the optimal synthetic routes for tert-butyl N-(1-amino-1-cyclohexylpropan-2-yl)carbamate, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves reacting tert-butyl carbamate with a substituted cyclohexyl-propanolamine precursor under controlled conditions. Key factors include:

  • Solvent selection : Dichloromethane or ethanol are common due to their compatibility with carbamate-forming reactions .
  • Base choice : Triethylamine or sodium hydride facilitates deprotonation of the amine group, enhancing nucleophilicity .
  • Temperature : Reactions often proceed at 0–25°C to minimize side reactions (e.g., hydrolysis of the carbamate group) .
    Data Table :
ConditionYield RangePurity (HPLC)
EtOH, 25°C60–70%≥95%
DCM, 0°C75–85%≥98%
Optimization Tip : Use anhydrous conditions and inert atmosphere (N₂/Ar) to prevent moisture-sensitive intermediates from degrading .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks confirm its structure?

Answer:

  • ¹H/¹³C NMR :
    • tert-butyl group : A singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C).
    • Carbamate carbonyl : A peak at ~155 ppm (¹³C).
    • Cyclohexyl protons : Multiplets between 1.2–2.1 ppm (¹H) .
  • Mass Spectrometry (HRMS) : Look for [M+H]⁺ or [M+Na]⁺ ions matching the molecular formula (C₁₄H₂₇N₂O₂).
    Validation : Compare with spectra of structurally similar carbamates (e.g., tert-butyl N-(1-hydroxypropan-2-yl)carbamate) to confirm substituent-specific signals .

Advanced: How can computational methods predict the stability of this compound under varying pH conditions?

Answer:
Density Functional Theory (DFT) calculations can model:

  • Hydrolysis susceptibility : The carbamate’s stability correlates with LUMO energy levels; lower LUMO indicates higher reactivity toward nucleophiles (e.g., OH⁻) .
  • pH-dependent degradation : Molecular dynamics simulations at pH 2–12 reveal protonation states affecting bond dissociation energies.
    Case Study : At pH > 10, the carbamate’s carbonyl becomes prone to nucleophilic attack, degrading into cyclohexylpropanolamine and CO₂ .

Advanced: How can contradictory data on reaction yields be resolved when scaling up synthesis?

Answer:
Contradictions often arise from:

  • Mixing efficiency : Poor agitation in large batches reduces reagent interaction. Use computational fluid dynamics (CFD) to optimize reactor geometry .
  • Heat dissipation : Exothermic reactions may require segmented temperature control.
    Mitigation Strategy :

Conduct kinetic studies to identify rate-limiting steps.

Use microreactors for continuous-flow synthesis to maintain consistent conditions .

Advanced: What strategies are effective for resolving stereochemical ambiguities in derivatives of this compound?

Answer:

  • Chiral HPLC : Separate enantiomers using columns with cellulose- or amylose-based stationary phases .
  • X-ray crystallography : Resolve absolute configuration by co-crystallizing with a heavy atom (e.g., bromine derivative) .
  • Vibrational Circular Dichroism (VCD) : Compare experimental and calculated spectra to assign stereochemistry .

Advanced: How does the cyclohexyl group influence the compound’s interaction with biological targets compared to aromatic analogs?

Answer:

  • Lipophilicity : The cyclohexyl group increases logP, enhancing membrane permeability but potentially reducing aqueous solubility .
  • Conformational rigidity : Compared to phenyl groups, cyclohexyl restricts rotation, affecting binding pocket compatibility.
    Case Study : Cyclohexyl-containing carbamates show 2–3× higher affinity for hydrophobic enzyme pockets vs. phenyl analogs in protease inhibition assays .

Methodological: How can researchers design experiments to assess the compound’s stability during long-term storage?

Answer:

Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC .

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